

# Cog 133 TFA: A Technical Guide for Neuroscience Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cog 133 tfa

Cat. No.: B15609290

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## Introduction

**Cog 133 TFA** is a synthetic peptide fragment derived from human Apolipoprotein E (ApoE). Specifically, it represents the amino acid sequence 133-149 of the ApoE protein. As an ApoE mimetic, **Cog 133 TFA** has garnered significant interest in the field of neuroscience for its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of **Cog 133 TFA**, including its mechanisms of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of **Cog 133 TFA** in neurological disorders.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>99</sub> H <sub>182</sub> F <sub>3</sub> N <sub>37</sub> O <sub>21</sub>	[1]
Molecular Weight	2283.78 g/mol	[2]
Amino Acid Sequence	Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-NH <sub>2</sub>	[3]
Purity	≥95%	[3]
Appearance	Solid	[1]

## Mechanism of Action

**Cog 133 TFA** exerts its biological effects through a dual mechanism of action:

- **Low-Density Lipoprotein (LDL) Receptor Competition:** **Cog 133 TFA** competes with the native ApoE holoprotein for binding to members of the LDL receptor family, including the LDL receptor (LDLR) and the LDL receptor-related protein 1 (LRP1).<sup>[4][5]</sup> This interaction is crucial for its anti-inflammatory and neuroprotective effects.
- **Nicotinic Acetylcholine Receptor (nAChR) Antagonism:** **Cog 133 TFA** acts as an antagonist of the α7 nicotinic acetylcholine receptor (nAChR).<sup>[4]</sup> This antagonism contributes to its modulation of neuroinflammation and excitotoxicity.

## Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy and properties of **Cog 133 TFA**.

## In Vitro Efficacy

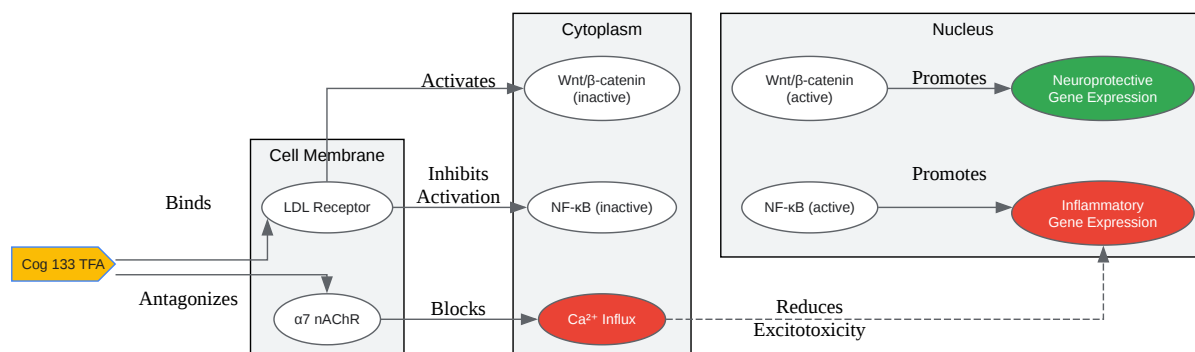
Parameter	Value	Assay System	Reference
IC <sub>50</sub> (nAChR Antagonism)	445 nM	Xenopus oocytes expressing nAChRs	[4]
IC <sub>50</sub> (nAChR Antagonism)	720 nM	Xenopus oocytes expressing $\alpha 7$ nAChRs	[2][3]

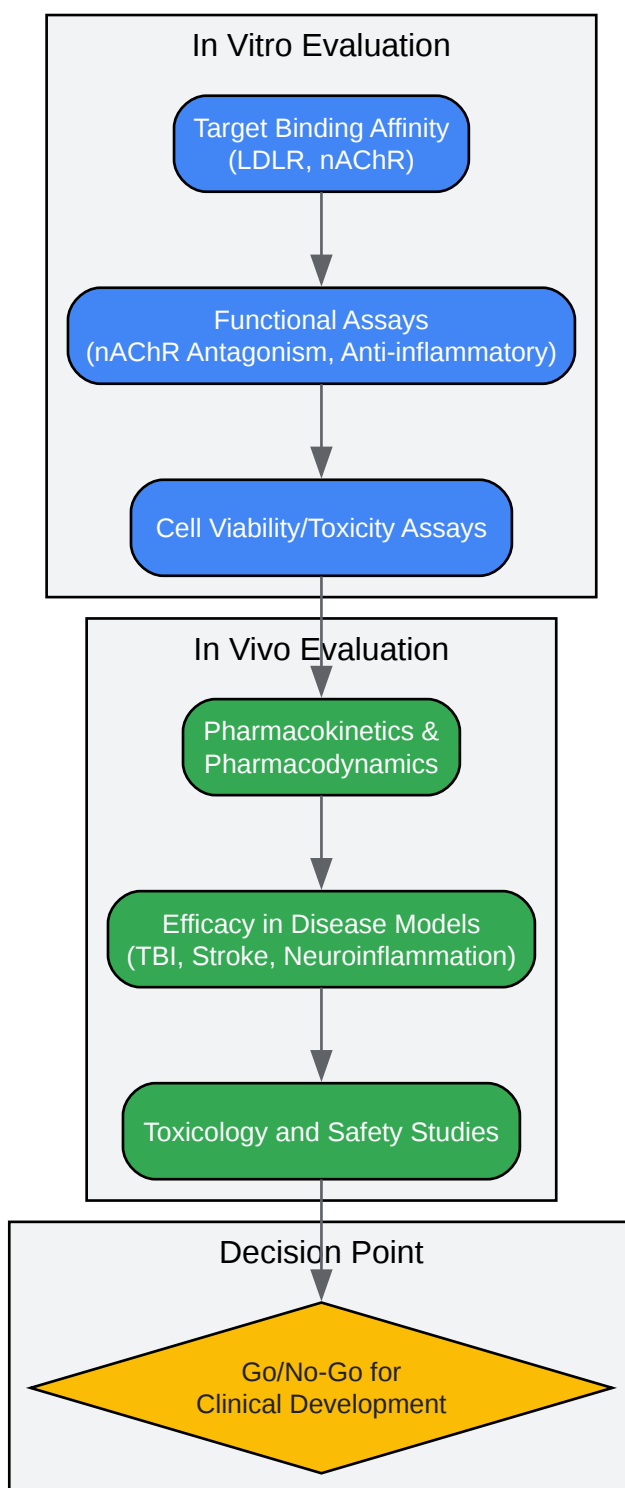
## In Vivo Efficacy and Dosing

Animal Model	Dosing Regimen	Key Findings	Reference
5-Fluorouracil-induced Intestinal Mucositis (Mice)	0.3, 1, and 3 $\mu$ M, twice daily i.p. for 4 days	Reduced intestinal inflammation and improved crypt architecture.	[6]
Closed Head Injury (Mice)	203 and 406 $\mu$ g/kg	Decreased hippocampal neuronal degeneration and improved performance in the Morris water maze.	[2]
Experimental Autoimmune Encephalomyelitis (EAE) (Mice)	1 mg/kg	Delayed disease onset and reduced disease severity.	[2]
LPS-induced Neuroinflammation (Mice)	Not specified	Reduced brain levels of TNF- $\alpha$ and IL-6.	[2]
Pulmonary Fibrosis (Mice)	1 mg/kg, intratracheal, every other day for 4 weeks	Impaired the resolution of pulmonary fibrosis.	[4]

## Signaling Pathways

**Cog 133 TFA** modulates several key signaling pathways implicated in inflammation and neuronal survival. The following diagrams illustrate these pathways.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)